Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate is an organic compound that features a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.
Hydroxypropylation: The furan derivative is then subjected to hydroxypropylation using reagents like propylene oxide under basic conditions.
Carbamoylation: The hydroxypropyl furan is reacted with isocyanates to introduce the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through esterification of the carbamoyl derivative with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and carbamoyl group are key functional groups that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate: Similar structure but with a different position of the hydroxy group.
Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.
Uniqueness
Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a furan ring, hydroxypropyl carbamoyl group, and benzoate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[3-(furan-2-yl)-3-hydroxypropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-21-16(20)12-6-4-11(5-7-12)15(19)17-9-8-13(18)14-3-2-10-22-14/h2-7,10,13,18H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIARSKWRULASOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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